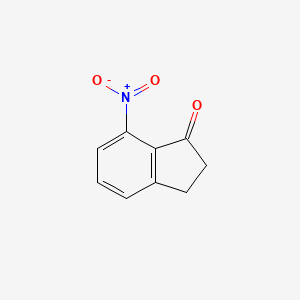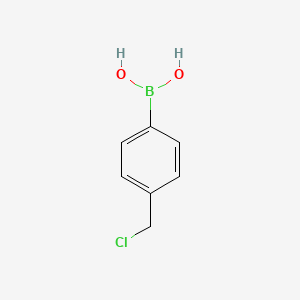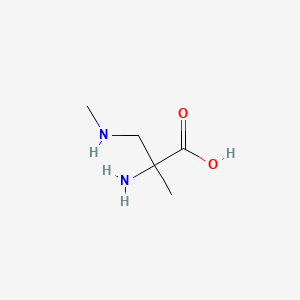
6-Hydrazinylnicotinate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 6-hydrazinylnicotinate: is an organic compound with the molecular formula C10H15N3O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the pyridine ring is substituted with a hydrazine group at the 6-position
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-hydrazinylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its hydrazine group makes it a versatile building block for constructing heterocyclic compounds and other nitrogen-containing structures.
Biology and Medicine: In medicinal chemistry, tert-Butyl 6-hydrazinylnicotinate is explored for its potential as a pharmacophore in drug design. Compounds containing the hydrazine moiety are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydrazinylnicotinate typically involves the reaction of tert-butyl 6-chloropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for a couple of hours . The general reaction scheme is as follows:
- Dissolve tert-butyl 6-chloropyridine-3-carboxylate in ethanol.
- Add an excess of hydrazine hydrate to the solution.
- Heat the mixture to 100°C and stir for 2 hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: While specific industrial production methods for tert-Butyl 6-hydrazinylnicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-hydrazinylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-hydrazinylnicotinate depends on its specific application. In biological systems, the hydrazine group can interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
tert-Butyl nicotinate: Lacks the hydrazine group, making it less reactive in certain chemical transformations.
6-Hydrazinylnicotinic acid: Contains a carboxyl group instead of the tert-butyl ester, affecting its solubility and reactivity.
Nicotinic acid hydrazide: Similar structure but without the tert-butyl ester, influencing its pharmacokinetic properties.
Uniqueness: tert-Butyl 6-hydrazinylnicotinate is unique due to the presence of both the hydrazine group and the tert-butyl ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The tert-butyl ester increases the compound’s lipophilicity, improving its ability to penetrate biological membranes, while the hydrazine group provides a site for further chemical modifications.
Propriétés
IUPAC Name |
tert-butyl 6-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-8(13-11)12-6-7/h4-6H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKHMSCVFCTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclooctene, 1-[(2-ethoxycyclopropyl)ethynyl]-, trans- (9CI)](/img/new.no-structure.jpg)

![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)







